molecular formula C13H16O4 B2481750 Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate CAS No. 17071-33-9

Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate

Cat. No.: B2481750
CAS No.: 17071-33-9
M. Wt: 236.267
InChI Key: RWMIZRRUNPQFSQ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.267. The purity is usually 95%.
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Scientific Research Applications

Biocatalytic Synthesis

Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate has been a focus in biocatalytic synthesis research. A study by Żądło et al. (2016) explored the stereoselective synthesis of related compounds using whole-cell biocatalysts. They achieved excellent enantiomeric excesses for hydroxy esters, showcasing the potential of microbial strains in preparing sterically demanding sec-alcohols (Żądło et al., 2016).

Chemoenzymatic Synthesis

In the realm of chemoenzymatic synthesis, Kamal et al. (2006) reported on the lipase-mediated kinetic resolution of related compounds. Their study focused on achieving high enantiomeric excess and good yields, which is crucial for the preparation of biologically important kavalactones (Kamal, Krishnaji, & Khanna, 2006).

Stereochemical Control Studies

Manzocchi et al. (1987) conducted studies on the stereochemical control of fermenting baker's yeast mediated reductions. They explored various 3- and 4-oxo esters, including compounds closely related to this compound. Their research contributed to understanding the influence of yeast:substrate ratio on stereochemical outcomes (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).

Enantioselective Reduction Studies

This compound is also significant in studies of enantioselective reduction. Żądło-Dobrowolska et al. (2017) employed a biocatalytic approach for the asymmetric reduction of related ketones. Their work emphasized the identification of stereocomplementary microbial strains for accessing both enantiomers of the target compounds with high enantiomeric excess (Żądło-Dobrowolska et al., 2017).

Determination of Absolute Configuration

Ganci et al. (2000) focused on determining the absolute configuration of compounds structurally similar to this compound. Their research involved enzymatic hydrolysis and enantioselective reductions, contributing significantly to stereochemical analysis in organic chemistry (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

Enzymatic Resolution Studies

The enzymatic resolution of related compounds has also been a key area of research. For instance, Ribeiro et al. (2001) investigated the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, exploring the impact of ultrasound on reaction time and yield. Their findings contribute to the understanding of enzymatic processes in organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).

Microbial Enantioselective Reduction

Lacerda et al. (2006) delved into the microbial enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate. Their study highlighted the potential of various microorganisms in producing enantiomerically pure compounds, a concept relevant to the production of this compound and its derivatives (Lacerda, Ribeiro, Leite, Coelho, Lima, & Antunes, 2006).

Future Directions

The future directions for research and applications of Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate are not specified in the sources I found. Given that it is part of a collection of rare and unique chemicals provided to early discovery researchers , it could potentially be used in various fields of research.

Properties

IUPAC Name

ethyl 5-hydroxy-3-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-13(16)9-11(14)8-12(15)10-6-4-3-5-7-10/h3-7,12,15H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIZRRUNPQFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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